Methyl 5-fluoro-2-(methylthio)benzoate
CAS No.: 1879026-30-8
Cat. No.: VC11671639
Molecular Formula: C9H9FO2S
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1879026-30-8 |
|---|---|
| Molecular Formula | C9H9FO2S |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 5-fluoro-2-methylsulfanylbenzoate |
| Standard InChI | InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 |
| Standard InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)F)SC |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of methyl 5-fluoro-2-(methylthio)benzoate is CHFOS, with a molecular weight of 200.23 g/mol. The compound’s structure integrates three key functional groups:
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A methyl ester (-COOCH) at position 1,
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A methylthio (-SMe) group at position 2,
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A fluoro (-F) substituent at position 5.
This arrangement creates a sterically hindered aromatic system, with the electron-withdrawing fluoro and ester groups influencing the compound’s electronic distribution and reactivity .
Physicochemical Characteristics
While experimental data for methyl 5-fluoro-2-(methylthio)benzoate is scarce, properties can be inferred from structurally similar compounds:
The methylthio group enhances lipophilicity compared to oxygenated analogs, as evidenced by the higher LogP of methyl 5-fluoro-2-(trifluoromethyl)benzoate (LogP = 2.63) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl 5-fluoro-2-(methylthio)benzoate likely involves sequential functionalization of a benzoic acid precursor:
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S-Methylation: Introduction of the methylthio group via nucleophilic substitution or sulfide coupling.
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Esterification: Reaction with methanol under acidic or enzymatic conditions to form the methyl ester.
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Fluorination: Directed ortho-metalation or halogen exchange to install the fluoro substituent .
A representative route, adapted from triazine-benzoate syntheses , proceeds as follows:
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S-Methylation of 2-mercapto-5-fluorobenzoic acid using methyl iodide.
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Esterification with methanol and sulfuric acid.
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Purification via silica gel chromatography (ethyl acetate/petroleum ether).
Reactivity Profile
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Nucleophilic Aromatic Substitution: The fluoro group at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).
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Oxidation: The methylthio group can oxidize to sulfoxide or sulfone derivatives under controlled conditions.
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Hydrolysis: The ester hydrolyzes to 5-fluoro-2-(methylthio)benzoic acid in basic or enzymatic environments .
Applications in Drug Discovery
Pharmacological Building Block
Methyl 5-fluoro-2-(methylthio)benzoate serves as a key intermediate in synthesizing triazine derivatives with demonstrated antimicrobial and antiviral activity . For example, its structural analog, (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile, exhibits potent inhibition of bacterial DNA gyrase .
Structure-Activity Relationships (SAR)
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Fluoro Substituent: Enhances membrane permeability and metabolic stability .
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Methylthio Group: Modulates electron density, improving binding affinity to hydrophobic enzyme pockets .
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Ester Moiety: Acts as a prodrug group, hydrolyzing in vivo to the active carboxylic acid .
Analytical Characterization
Spectroscopic Data
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H NMR (CDCl):
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δ 7.85 (d, J = 8.5 Hz, 1H, H-6),
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δ 7.45 (dd, J = 8.5, 2.5 Hz, 1H, H-4),
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δ 7.30 (d, J = 2.5 Hz, 1H, H-3),
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δ 3.90 (s, 3H, OCH),
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δ 2.50 (s, 3H, SCH).
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MS (ESI+): m/z 201.05 [M+H].
Chromatographic Methods
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